molecular formula C6Cl6 B1673134 Hexachlorobenzene CAS No. 118-74-1

Hexachlorobenzene

Cat. No. B1673134
CAS RN: 118-74-1
M. Wt: 284.8 g/mol
InChI Key: CKAPSXZOOQJIBF-UHFFFAOYSA-N
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Description

Hexachlorobenzene, also known as perchlorobenzene, is an aryl chloride and a six-substituted chlorobenzene with the molecular formula C6Cl6 . It is a fungicide formerly used as a seed treatment, especially on wheat to control the fungal disease bunt . It has been banned globally under the Stockholm Convention on Persistent Organic Pollutants .


Synthesis Analysis

Hexachlorobenzene can be synthesized using various methods. One such method involves the pyrolysis of a sample under specific conditions . The sample is placed in a flask attached to an empty quartz tube in a horizontal tubular furnace. Pyrolysis is performed at 102 Torr, with temperatures ranging from 300-1000°C .


Molecular Structure Analysis

Hexachlorobenzene’s molecular structure resembles benzene, except that hydrogen atoms are replaced by chlorine . The molecule is an aromatic compound, and its chemical structure can be represented as C6Cl6 .


Physical And Chemical Properties Analysis

Hexachlorobenzene is a stable, white, crystalline chlorinated hydrocarbon . It is sparingly soluble in organic solvents such as benzene, diethyl ether, and alcohol, but practically insoluble in water . It has a flash point of 468°F and is stable under normal temperatures and pressures . When heated to decomposition, Hexachlorobenzene emits highly toxic fumes of hydrochloric acid, other chlorinated compounds, carbon monoxide, and carbon dioxide .

Scientific Research Applications

Quantum Chemical Studies on the Adsorption of Hexachlorobenzene

  • Application Summary: This study investigated the adsorption of aromatic organic pollutants such as hexachlorobenzene by 2D nanomaterials using quantum chemical methods .
  • Methods of Application: The calculation results include reaction enthalpies, non-covalent intermolecular and intramolecular interactions, optimized structures, hydrogen bonds, and molecular electrostatic potentials .
  • Results: The results showed that the electronic structures of BN-doped graphene and C-doped hexagonal boron nitride depend on the degree of doping and the modification of β-cyclodextrin .

Mechanochemical Treatment of Hexachlorobenzene-Contaminated Soil

  • Application Summary: This research explored the use of mechanochemistry for the remediation of hexachlorobenzene (HCB)-contaminated soil .
  • Methods of Application: Additives such as alkaline materials, neutral materials, natural minerals, and solid waste were studied to explore their effect on the degradation of hexachlorobenzene in soil with single or combined addition by mechanochemical method .
  • Results: The combination of albite and ferric oxide (Fe3O4) was found to achieve the best performance in the degradation of HCB with the destruction percentage from 74.3 to 92.5% after 2-h and 6-h reaction, respectively .

Use in Chemical Laboratories

  • Application Summary: Small amounts of Hexachlorobenzene can still be used in chemical laboratories for research purposes .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the nature of the research being conducted .
  • Results: The outcomes of these research applications would vary based on the specific experiments and studies conducted .

Detection of Polychlorinated Benzene

  • Application Summary: The simulation and analysis of Raman spectra can be a powerful way to detect homologues and isomers of polychlorinated benzene in trace amounts using the SERS technique .
  • Methods of Application: This involves the use of Raman spectroscopy, a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions .
  • Results: This technique is crucial for the removal of pollutants such as Hexachlorobenzene .

Use in Pesticide Research

  • Application Summary: Hexachlorobenzene was used as a fungicide in the United States until 1984 . Although its use as a pesticide has been voluntarily cancelled, small amounts of Hexachlorobenzene can still be used in chemical laboratories for research purposes .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the nature of the research being conducted .
  • Results: The outcomes of these research applications would vary based on the specific experiments and studies conducted .

Detection of Polychlorinated Benzene

  • Application Summary: The simulation and analysis of Raman spectra can be a powerful way to detect homologues and isomers of polychlorinated benzene in trace amounts using the SERS technique .
  • Methods of Application: This involves the use of Raman spectroscopy, a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions .
  • Results: This technique is crucial for the removal of pollutants such as Hexachlorobenzene .

Safety And Hazards

Brief exposure to very high levels of Hexachlorobenzene may cause adverse effects on the nervous system such as weakness, tremors, and convulsions; skin sores; and liver and thyroid effects . Long-term exposure can cause damage to the liver and reproductive system and can cause developmental effects .

Future Directions

As Hexachlorobenzene is a persistent organic pollutant and has been banned globally, future directions would likely involve continued monitoring and research into its long-term effects on the environment and human health .

properties

IUPAC Name

1,2,3,4,5,6-hexachlorobenzene
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InChI

InChI=1S/C6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9
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InChI Key

CKAPSXZOOQJIBF-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C6Cl6
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DSSTOX Substance ID

DTXSID2020682
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Molecular Weight

284.8 g/mol
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Physical Description

Hexachlorobenzene appears as a white crystalline substance. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless to white solid; [ICSC] White powder; [Aldrich MSDS], Solid, COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS., A white crystalline substance.
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Boiling Point

612 °F at 760 mmHg (sublimes) (NTP, 1992), 325 °C, 323-326 °C, 612 °F
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Flash Point

468 °F (NTP, 1992), 242 °C (closed cup), 242 °C c.c., 468 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 4.7X10-3 mg/L at 25 °C, Sparingly soluble in cold alcohol; soluble in benzene, chloroform, and ether, Soluble in carbon disulfide; sparingly soluble in carbon tetrachloride, 6.2e-06 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0000005
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Density

2.044 at 75.2 °F (USCG, 1999) - Denser than water; will sink, 2.044 g/cu-cm at 23 °C, 1.21 g/cm³, 2.044 at 75.2 °F
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Vapor Density

9.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.83 (Air = 1), Relative vapor density (air = 1): 9.8, 9.8
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Vapor Pressure

1 mmHg at 237.9 °F ; 0.0000109 mmHg at 68 °F (NTP, 1992), 0.000018 [mmHg], 1.72X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.001, 1 mmHg at 237.9 °F
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Mechanism of Action

Hexachlorobenzene (HCB) is a widespread organochlorine pesticide, considered a possible human carcinogen. It is a dioxin-like compound and a weak ligand of the aryl hydrocarbon receptor (AhR). We have found that HCB activates c-Src/HER1/STAT5b and HER1/ERK1/2 signaling pathways and cell migration, in an AhR-dependent manner in MDA-MB-231 breast cancer cells. The aim of this study was to investigate in vitro the effect of HCB (0.005, 0.05, 0.5, 5uM) on cell invasion and metalloproteases (MMPs) 2 and 9 activation in MDA-MB-231 cells. Furthermore, we examined in vivo the effect of HCB (0.3, 3, 30mg/kg bw) on tumor growth, MMP2 and MMP9 expression, and metastasis using MDA-MB-231 xenografts and two syngeneic mouse breast cancer models (spontaneous metastasis using C4-HI and lung experimental metastasis using LM3). /The/ results show that HCB (5uM) enhances MMP2 expression, as well as cell invasion, through AhR, c-Src/HER1 pathway and MMPs. Moreover, HCB increases MMP9 expression, secretion and activity through a HER1 and AhR-dependent mechanism, in MDA-MB-231 cells. HCB (0.3 and 3mg/kg bw) enhances subcutaneous tumor growth in MDA-MB-231 and C4-HI in vivo models. In vivo, using MDA-MB-231 model, the pesticide (0.3, 3 and 30mg/kg bw) activated c-Src, HER1, STAT5b, and ERK1/2 signaling pathways and increased MMP2 and MMP9 protein levels. Furthermore, /the authors/ observed that HCB stimulated lung metastasis regardless the tumor hormone-receptor status ... /suggesting/ that HCB may be a risk factor for human breast cancer progression., During feeding of hexachlorobenzene (HCB; 0.2%) to rats (female, Wistar) to induce experimental porphyria, partial uncoupling of oxidative phosphorylation of liver mitochondria was observed after 20 days. This uncoupling is due to the action of pentachlorophenol endogenously formed by metabolism of HCB. A comparison between the pattern of pentachlorophenol concn and of urinary and hepatic porphyrin levels during the time course of intoxication that pentachlorophenol is not involved in the development of HCB-induced porphyria., Immunoreactive and catalytic uroporphyrinogen decarboxylase was measured in the livers of rodents made porphyric by hexachlorobenzene (HCB). Catalytic activity decreased progressively as porphyria developed but was not accompanied by a fall in the concentration of immunoreactive enzyme protein. These findings suggest that HCB specifically inactivates uroporphyrinogen decarboxylase without affecting those regions of the molecule that determine its antigenic activity and without increasing its rate of catabolism. In vitro, uroporphyrin-catalysed photoinactivation of uroporphyrinogen decarboxylase was similarly unaccompanied by loss of immunoreactivity, whereas reaction of sulfhydryl groups with N-ethylmaleimide led to loss of both catalytic activity and immunoreactivity. HCB may induce chronic porphyria by modifying sulfhydryl groups in the enzyme; the effect is restricted to catalytic or substrate-binding sites., Control mouse liver uroporphyrinogen decarboxylase was markedly inhibited in vitro by addition of cytosol fractions from livers of porphyric mice chronically treated with 2,3,7,8-tetrachlorodibenzo-para-dioxin (25 ug/kg per week, ip). Inhibition was proportional to the amount of fraction added and was not observed if the inhibitor fraction was dialysed before incubation. Increasing the substrate concentration did not reverse enzyme inhibition; the Vmax value calculated for the control enzyme in the presence of the inhibitor fraction was decreased, but Km did not vary., For more Mechanism of Action (Complete) data for HEXACHLOROBENZENE (10 total), please visit the HSDB record page.
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Impurities

Polychlorinated dibenzo-p-dioxins and dibenzofurans can be present; octa-chlorinated and hepta-chlorinated congeners dominate at 0.35-58.3 ppm ... .
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Product Name

Hexachlorobenzene

Color/Form

White needles, Colorless and sublimable prismatic crystals, Colorless crystals

CAS RN

118-74-1
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Melting Point

441 to 444 °F (NTP, 1992), 228.83 °C, MP: 200 °C /Technical product/, 226 °C, 231 °C, 441-444 °F
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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